molecular formula C19H18ClNO4S B2437622 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide CAS No. 2097912-60-0

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2437622
CAS No.: 2097912-60-0
M. Wt: 391.87
InChI Key: JKSXZBLETWDJOS-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides are a significant class of compounds known for their broad biological activity. They function primarily as competitive inhibitors of bacterial enzyme dihydropteroate synthase, a key enzyme in the folate synthesis pathway, leading to bacteriostatic effects . This specific molecule features a hybrid structure, incorporating a chloro-methylbenzene sulfonamide group linked to a furan-phenyl ethanolamine moiety. The presence of these distinct pharmacophoric elements—the sulfonamide group, aromatic chlorine, and furan heterocycle—suggests potential for investigating novel mechanisms of action or for use as a building block in medicinal chemistry . Researchers can explore its applications in developing new antimicrobial agents or as a chemical probe for enzyme inhibition studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-13-16(20)4-2-6-19(13)26(23,24)21-12-17(22)14-7-9-15(10-8-14)18-5-3-11-25-18/h2-11,17,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSXZBLETWDJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide, also known by its CAS number 2097912-60-0, is a sulfonamide derivative with potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C₁₉H₁₈ClNO₄S
  • Molecular Weight : 391.9 g/mol
  • Structure : The compound features a sulfonamide group, a furan ring, and a chlorinated aromatic system, which may contribute to its biological activity.
  • Enzyme Inhibition :
    • Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds useful in treating bacterial infections.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of sulfonamides can exhibit antitumor properties. The presence of the furan group may enhance interactions with cellular targets involved in cancer cell proliferation.
  • Antioxidant Properties :
    • Compounds with furan moieties often display antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that sulfonamide derivatives, including those similar to this compound, showed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways .
  • Anticancer Potential :
    • Research indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, one study highlighted that a related sulfonamide derivative effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest .
  • Toxicological Profile :
    • Toxicity studies have shown that while some sulfonamides exhibit low therapeutic indices, their mutagenicity and potential carcinogenicity require careful evaluation in drug development processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress
ToxicityLow therapeutic index; potential mutagenicity

Scientific Research Applications

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction:

  • Study Findings : A related sulfonamide demonstrated effective inhibition against Staphylococcus aureus with IC50 values indicating potent antibacterial activity .

Anticancer Potential

Sulfonamide derivatives have shown promise in cancer treatment by modulating pathways involved in cell survival:

  • Case Study : A study reported that structurally similar compounds induced apoptosis in various human cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects, making it relevant for treating conditions characterized by inflammation:

  • Mechanism : The presence of hydroxyl groups enhances hydrogen bonding interactions, potentially influencing its anti-inflammatory activity .

Study on Antiviral Effects

A study focusing on related compounds indicated that derivatives could significantly inhibit Hepatitis B virus replication in vitro. This was linked to increased levels of specific proteins suggesting a similar potential for 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide.

Research on Enzyme Inhibition

Investigations into enzyme inhibitory potential revealed that sulfonamides can act as effective inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment:

  • Findings : Compounds with similar structures exhibited significant inhibitory effects on AChE, highlighting their potential in neurodegenerative disease management .

Q & A

Q. What are the key synthetic routes for synthesizing 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Reacting a sulfonyl chloride intermediate (e.g., 2-methyl-3-chlorobenzenesulfonyl chloride) with an amine-containing precursor (e.g., 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine) under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
  • Step 2 : Chlorination of intermediates using agents like thionyl chloride (SOCl₂) under controlled temperatures (e.g., 0–5°C) to prevent side reactions .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are often used to enhance solubility and reaction efficiency .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons, sulfonamide linkage, and hydroxyethyl group .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :
  • Temperature Control : Maintaining low temperatures during chlorination steps reduces decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in sulfonamide bond formation .
  • Base Choice : Triethylamine is preferred over NaOH for moisture-sensitive intermediates to avoid hydrolysis .

Q. What strategies address stability issues during synthesis or storage?

  • Methodology :
  • Anhydrous Conditions : Use of molecular sieves or inert atmospheres prevents degradation of hygroscopic intermediates .
  • Stability Profiling : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., replacing furan with thiophene or varying chloro/methyl positions) to assess impact on enzyme inhibition .
  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based or calorimetric assays .

Q. What computational methods aid in predicting target interactions?

  • Methodology :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) for target engagement .

Q. How can solubility challenges in biological assays be overcome?

  • Methodology :
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .

Q. What crystallographic techniques resolve structural ambiguities?

  • Methodology :
  • Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and hydrogen-bonding networks (e.g., hydroxyethyl group interactions) .
  • Powder XRD : Assesses polymorphic forms affecting bioavailability .

Q. How should contradictory analytical data (e.g., NMR vs. HPLC) be resolved?

  • Methodology :
  • Cross-Validation : Repeat analyses under standardized conditions (e.g., same solvent for NMR and HPLC) .
  • Impurity Profiling : Use preparative HPLC to isolate minor components for structural elucidation .

Q. What are the best practices for studying metabolic pathways in vitro?

  • Methodology :
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation of the furan ring) .
  • LC-MS/MS : Detect and quantify metabolites with high sensitivity .

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